molecular formula C24H28N4O2 B605541 App-chminaca CAS No. 1185887-14-2

App-chminaca

Cat. No. B605541
M. Wt: 404.51
InChI Key: DMHWDSGURMXMGE-FQEVSTJZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

APP-CHMINACA, also known as PX-3, is an indazole-based synthetic cannabinoid . It was originally developed by Pfizer in 2009 as an analgesic medication . It is a potent agonist of the CB1 receptor with a binding affinity of Ki = 47.6 nM . The acronym ‘APP’ signifies the ‘amino’, ‘phenyl’ and ‘propanone’ elements of the structure .


Molecular Structure Analysis

The chemical formula of APP-CHMINACA is C24H28N4O2 . Its exact mass is 404.22 and its molecular weight is 404.510 . The elemental composition is C, 71.26; H, 6.98; N, 13.85; O, 7.91 .


Chemical Reactions Analysis

In a study, APP-CHMINACA was incubated with human liver microsomes, and the extracts were analyzed via high-resolution mass spectrometry . This yielded 12 metabolites, encompassing 7 different metabolite classes . The predominant biotransformations observed were hydrolysis of the distal amide group and hydroxylation of the cyclohexylmethyl (CHM) substituent .

Scientific Research Applications

  • Metabolic Profile Elucidation : A detailed report on the in vitro phase I metabolism of APP-CHMINACA was presented by Presley, Logan, and Jansen-Varnum (2020). They found 12 metabolites encompassing 7 different metabolite classes after incubating APP-CHMINACA with human liver microsomes. The study identified the predominant biotransformations, including hydrolysis of the distal amide group and hydroxylation of the cyclohexylmethyl substituent. Notably, three APP-CHMINACA-specific metabolites were generated, all hydroxylated on the cyclohexylmethyl group. This research is significant for guiding analytical scientists in method development, synthesis of reference material, pharmacological testing of proposed metabolites, and predicting metabolic processes of compounds yet to be studied (Presley, Logan, & Jansen-Varnum, 2020).

properties

IUPAC Name

N-[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]-1-(cyclohexylmethyl)indazole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N4O2/c25-23(29)20(15-17-9-3-1-4-10-17)26-24(30)22-19-13-7-8-14-21(19)28(27-22)16-18-11-5-2-6-12-18/h1,3-4,7-10,13-14,18,20H,2,5-6,11-12,15-16H2,(H2,25,29)(H,26,30)/t20-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMHWDSGURMXMGE-FQEVSTJZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CN2C3=CC=CC=C3C(=N2)C(=O)NC(CC4=CC=CC=C4)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(CC1)CN2C3=CC=CC=C3C(=N2)C(=O)N[C@@H](CC4=CC=CC=C4)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201009998
Record name APP-CHMINACA
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201009998
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

404.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

App-chminaca

CAS RN

1185887-14-2
Record name N-[(1S)-2-Amino-2-oxo-1-(phenylmethyl)ethyl]-1-(cyclohexylmethyl)-1H-indazole-3-carboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1185887-14-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name APP-CHMINACA
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1185887142
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name APP-CHMINACA
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201009998
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name APP-CHMINACA
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3877T06H05
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.